molecular formula C13H16ClNO2 B2847253 4-sec-butyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326909-66-3

4-sec-butyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2847253
CAS RN: 1326909-66-3
M. Wt: 253.73
InChI Key: PDMCQCUWKLABOW-UHFFFAOYSA-N
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Description

4-sec-butyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BDZ-1, is a chemical compound that belongs to the benzodiazepine family. It has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Dopaminergic Activity

Substituted benzazepines, including structures similar to 4-sec-butyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, have been evaluated for their dopaminergic activity. Studies indicate that these compounds can act as agonists of central and peripheral dopamine receptors, potentially making them relevant in research related to neurological conditions and dopaminergic system functioning (Pfeiffer et al., 1982).

Neuroprotective Effects

1,4-Benzoxazepine derivatives have shown promise in neuroprotection, particularly in models of cerebral ischemia. Certain 3-substituted-4-(4-aminobutyl)-1,4-benzoxazepin-5(4H)-one derivatives exhibit high affinity for the 5-HT1A receptor with notable selectivity over dopamine D2 receptors, suggesting potential applications in stroke or brain injury research (Kamei et al., 2001).

Electrochromic Applications

In the field of materials science, benzoxazepine derivatives have been explored for their electrochromic properties. The synthesis of donor-acceptor systems involving similar structures has led to the development of low bandgap black polymers that can switch colors, indicating potential utility in smart materials and display technologies (İçli et al., 2010).

Antimicrobial and Antioxidant Agents

Benzoxazepine derivatives bearing pyrazolyl moieties have been synthesized and evaluated for their antimicrobial and antioxidant properties. This suggests a potential application of such compounds in the development of new therapeutic agents with antimicrobial and antioxidant activities (Haneen et al., 2019).

properties

IUPAC Name

4-butan-2-yl-7-chloro-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-3-9(2)15-7-10-6-11(14)4-5-12(10)17-8-13(15)16/h4-6,9H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMCQCUWKLABOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CC2=C(C=CC(=C2)Cl)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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